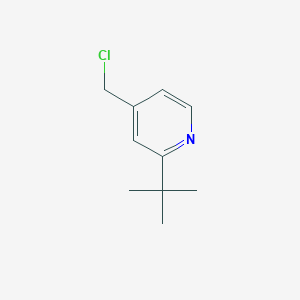

2-Tert-butyl-4-(chloromethyl)pyridine

Description

2-Tert-butyl-4-(chloromethyl)pyridine (CAS: 81167-60-4) is a pyridine derivative featuring a tert-butyl group at position 2 and a chloromethyl group at position 2. Its molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol . The tert-butyl group contributes steric bulk and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization. This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and ligands in catalysis.

Properties

CAS No. |

1211533-10-6 |

|---|---|

Molecular Formula |

C10H14ClN |

Molecular Weight |

183.68 g/mol |

IUPAC Name |

2-tert-butyl-4-(chloromethyl)pyridine |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)9-6-8(7-11)4-5-12-9/h4-6H,7H2,1-3H3 |

InChI Key |

HEEUSCPWAZSGBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Methyl-2-tert-butylpyridine

Alkylation of 2-tert-butylpyridine via Friedel-Crafts is impractical due to pyridine’s electron-deficient nature. Instead, cross-coupling strategies, such as Suzuki-Miyaura coupling, are employed. For example, reacting 2-tert-butyl-4-bromopyridine with methylboronic acid using Pd(PPh₃)₄ as a catalyst yields the methyl derivative.

Conditions :

Step 2: Radical Chlorination of the Methyl Group

The methyl group is chlorinated using Cl₂ under UV light or with initiators like azobisisobutyronitrile (AIBN):

$$

\text{4-Methyl-2-tert-butylpyridine} + \text{Cl}_2 \xrightarrow{\text{UV, AIBN}} \text{2-Tert-butyl-4-(chloromethyl)pyridine}

$$

Optimization Data :

| Parameter | Value |

|---|---|

| Cl₂ Equivalents | 1.2–1.5 |

| Temperature | 25–40°C |

| Reaction Time | 12–24 h |

| Yield | 55–65% |

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling enables direct installation of the chloromethyl group. A boronic ester intermediate, (4-(chloromethyl)pyridin-2-yl)boronic acid, is coupled with tert-butyl halides:

Suzuki-Miyaura Coupling :

$$

\text{(4-(Chloromethyl)pyridin-2-yl)boronic acid} + \text{tert-butyl bromide} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{this compound}

$$

Conditions :

Oxidation-Chlorination Sequential Methods

Step 1: Hydroxymethylation

Oxidation of 4-methyl-2-tert-butylpyridine to 4-hydroxymethyl-2-tert-butylpyridine using KMnO₄ in acidic conditions:

$$

\text{4-Methyl} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{4-Hydroxymethyl}

$$

Step 2: Chlorination with SOCl₂

Conversion of the hydroxymethyl group to chloromethyl:

$$

\text{4-Hydroxymethyl} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{4-Chloromethyl}

$$

Conditions :

- Reagent : SOCl₂ (3 equiv)

- Catalyst : DMF (cat.)

- Temperature : Reflux

- Yield : 85–90%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Chloromethylation | Single-step, minimal purification | Low regioselectivity, moderate yield | 40–50% |

| Radical Chlorination | High functional group tolerance | Requires hazardous Cl₂ handling | 55–65% |

| Cross-Coupling | High specificity | Costly catalysts, multi-step | 60–70% |

| Oxidation-Chlorination | High yield in final step | Intermediate oxidation inefficient | 50% → 90% |

Chemical Reactions Analysis

2-Tert-butyl-4-(chloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

2-Tert-butyl-4-(chloromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It may serve as a precursor for the synthesis of drugs or drug candidates, particularly those targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(chloromethyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

4-(tert-Butyl)-2-chloropyridine Derivatives

- Structure: Derivatives such as tert-butyl (4-chloropyridin-2-yl)carbamate (CAS: Not specified) feature carbamate or silyloxy substituents .

- Physical Properties :

- Reactivity : The carbamate group enables nucleophilic substitution, while the target compound’s chloromethyl group allows alkylation or cross-coupling reactions.

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

2-Chloro-5-(chloromethyl)pyridine

2-(Chloromethyl)-imidazo[1,2-a]pyridine

- Structure : An imidazopyridine derivative with a chloromethyl group .

- Reactivity : The fused imidazole ring enhances aromatic stability, while the chloromethyl group enables functionalization.

- Market Data : Priced at $2,200 (2024 report), indicating industrial demand for heterocyclic building blocks .

Comparative Analysis Table

| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine | 2-Amino-4-(2-Chloro-5-Phenyl Pyridin-3-Yl) Pyridine |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄ClN | C₆H₅Cl₂N | C₂₄H₁₈ClN₃ |

| Molecular Weight (g/mol) | 183.68 | 162.02 | 466–545 |

| Key Substituents | tert-Butyl, chloromethyl | Chloro, chloromethyl | Chloro, amino, substituted phenyl |

| Melting Point | Not reported | Not reported | 268–287°C |

| Reactivity | Chloromethyl alkylation | Dual chlorine substitution | Cross-coupling, medicinal activity |

| Applications | Synthetic intermediate | Pharmaceutical intermediate | Medicinal chemistry |

| Safety Profile | Moderate (chloromethyl hazard) | Corrosive (UN3261) | High thermal stability |

Research Findings and Trends

- Synthetic Utility : The tert-butyl group in this compound reduces steric hindrance compared to bulkier substituents, enabling efficient functionalization at the chloromethyl site .

- Biological Activity : Unlike phenyl-substituted analogs (e.g., compounds), the target compound lacks reported pharmacological activity, highlighting its niche as a synthetic precursor .

- Market Trends : Chloromethyl-pyridine derivatives are in demand for antiviral and anticancer drug synthesis, with 2-(chloromethyl)-imidazo[1,2-a]pyridine showing significant commercial interest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Tert-butyl-4-(chloromethyl)pyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives via nucleophilic substitution or coupling reactions. For example, tert-butyl groups can be introduced using tert-butyl carbamate intermediates under basic conditions (e.g., NaOH in dichloromethane), as demonstrated in analogous pyridine derivatives . Optimization strategies include:

- Temperature control (e.g., 0–25°C) to minimize side reactions.

- Use of anhydrous solvents to prevent hydrolysis of the chloromethyl group.

- Monitoring reaction progress via TLC or HPLC to terminate reactions at peak yield.

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. What characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR to confirm tert-butyl protons (δ ~1.3 ppm, singlet) and chloromethyl protons (δ ~4.5 ppm, singlet) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 183.08 g/mol).

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement, as seen in structurally related tert-butyl pyridine carbamates (e.g., C–Cl bond length ~1.73 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure .

- Ventilation : Use fume hoods during synthesis or handling to mitigate volatile organic compound (VOC) exposure.

- Waste Disposal : Collect chlorinated waste separately for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for the chloromethyl group’s chemical environment?

- Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. Strategies include:

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model solvent effects (e.g., chloroform vs. DMSO) on chemical shifts .

- Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to "freeze" rotational conformers and observe splitting patterns .

- Cross-Validation : Compare with crystallographic data (e.g., bond distances and angles) to validate computational models .

Q. In cross-coupling reactions involving the chloromethyl group, what strategies mitigate undesired side reactions such as elimination or dimerization?

- Methodological Answer : To suppress side reactions:

- Reagent Selection : Use palladium catalysts (e.g., Pd(PPh)) with mild bases (KCO) to favor coupling over elimination .

- Solvent Optimization : Polar aprotic solvents (DMF or acetonitrile) stabilize intermediates and reduce dimerization.

- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group imposes steric hindrance, which can:

- Slow Reaction Kinetics : Use kinetic studies (e.g., UV-Vis monitoring) to compare rates with less hindered analogs.

- Direct Regioselectivity : Favor substitution at the chloromethyl position due to reduced accessibility of adjacent sites.

- Enhance Stability : Prevent oxidation or degradation during storage, as observed in tert-butyl-protected pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.